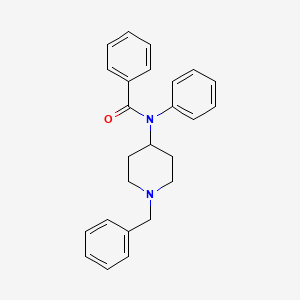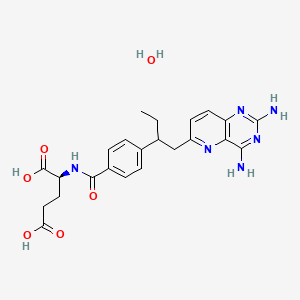
1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties.
Preparation Methods
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)- involves several steps:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between primary alcohols or aldehydes with molecular iodine in the presence of ammonia, forming a nitrile intermediate.
Heterogeneous Catalysts: The use of heterogeneous catalysts, such as nanoparticles, can enhance the efficiency and eco-friendliness of the synthesis process.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids. Major products formed from these reactions include substituted tetrazoles and their derivatives .
Scientific Research Applications
1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a bioisosteric replacement for carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Material Science: The compound’s nitrogen-rich structure makes it suitable for use in high-energy materials and explosives.
Biological Research: It has been studied for its antibacterial, antifungal, and antitumor activities.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)- involves its interaction with molecular targets through receptor-ligand interactions. The planar structure of the tetrazole ring allows for effective stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)- can be compared with other tetrazole derivatives:
5-Substituted 1H-Tetrazoles: These compounds share similar bioisosteric properties and are used in medicinal chemistry.
1,5-Disubstituted Tetrazoles: These derivatives have two substituents on the tetrazole ring and exhibit unique chemical and biological properties.
2,5-Disubstituted Tetrazoles: These compounds have substituents at the 2 and 5 positions of the tetrazole ring, offering different reactivity and applications.
The uniqueness of 1H-Tetrazole-1-acetic acid, 5-(5-(3-(trifluoromethyl)phenyl)-2-furanyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
92972-81-1 |
|---|---|
Molecular Formula |
C14H9F3N4O3 |
Molecular Weight |
338.24 g/mol |
IUPAC Name |
2-[5-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C14H9F3N4O3/c15-14(16,17)9-3-1-2-8(6-9)10-4-5-11(24-10)13-18-19-20-21(13)7-12(22)23/h1-6H,7H2,(H,22,23) |
InChI Key |
NTUFPIIVVDBDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C3=NN=NN3CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















